c-Di-AMP sodium salt
Description
Properties
Molecular Formula |
C20H22N10Na2O12P2 |
|---|---|
Molecular Weight |
702.38 |
Synonyms |
3/',5/'-Cyclic diadenylic acid sodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Enzymatic Activity Under Stress Conditions
Phenotypic Effects of c-di-AMP Dysregulation
Preparation Methods
Chemical and Physical Properties Relevant to Preparation
| Property | Details |
|---|---|
| Chemical Formula | C20H22N10O12P2·2Na |
| Molecular Weight | 702.38 g/mol |
| CAS Number | 54447-84-6 |
| Physical Form | White to beige powder |
| Purity | ≥98% (HPLC) |
| Solubility | 50 mg/ml in water |
| Storage Temperature | −20°C |
These properties influence the choice of solvents, temperature conditions, and purification methods during preparation.
Chemical Synthesis
Chemical synthesis of c-Di-AMP sodium salt involves the cyclization of adenylyl monophosphate derivatives under controlled conditions. Although detailed synthetic routes are proprietary or less commonly published, commercial suppliers like Sigma-Aldrich provide this compound as a high-purity powder, indicating well-established chemical synthesis protocols that yield ≥98% purity products.
Key notes on chemical synthesis:
- The product is typically obtained as a sodium salt to enhance stability and solubility.
- Purification is often achieved by high-performance liquid chromatography (HPLC) to ensure high purity.
- The product is stored at −20°C to maintain stability.
Enzymatic Synthesis Using Immobilized Dinucleotide Cyclase
A notable advancement in c-Di-AMP preparation is the enzymatic synthesis using immobilized Vibrio cholerae dinucleotide cyclase (DncV). This method is practical and economical for gram-scale production, as reported in recent research:
- Enzyme: Immobilized DncV catalyzes the cyclization of ATP molecules to form c-Di-AMP.
- Advantages: High specificity, mild reaction conditions, and scalability.
- Process: ATP substrates are incubated with immobilized DncV, followed by purification steps.
- Yield: Suitable for gram-scale synthesis with high purity.
This enzymatic approach is significant for producing c-Di-AMP for biological studies and vaccine development due to its efficiency and environmental friendliness.
Preparation of Stock Solutions for Research Use
For experimental applications, this compound is typically prepared as stock solutions:
- Concentration: 1 mg/ml in endotoxin-free water.
- Procedure: Dissolve 1 mg of this compound powder in 1 ml of endotoxin-free water.
- Mixing: Gentle pipetting up and down to ensure complete dissolution.
- Usage: Stock solutions are used at concentrations ranging from 1 to 100 µg/ml for stimulation assays in cellular models.
Crystallization and Solid-State Preparation
A patented method from South Korea describes the preparation of crystalline this compound:
- Method: Crystallization from aqueous solutions under controlled temperature and pH.
- Characterization: Powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) confirm crystal structure and purity.
- Advantages: Crystalline form enhances stability and facilitates handling.
- Applications: Useful for pharmaceutical formulations and detailed structural studies.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chemical Synthesis | Cyclization of nucleotide derivatives | Established, scalable | Requires purification steps |
| Enzymatic Synthesis (DncV) | Enzyme-catalyzed cyclization of ATP | High specificity, eco-friendly | Requires enzyme immobilization |
| Crystallization | Controlled precipitation from solution | Produces stable crystalline salt | Requires precise control of conditions |
| Stock Solution Preparation | Dissolution in endotoxin-free water | Ready-to-use for biological assays | Limited to small-scale use |
Research Findings and Analytical Characterization
- Purity Assessment: HPLC confirms ≥98% purity for commercial this compound powders.
- Mass Spectrometry: Used for molecular confirmation and in vivo characterization of cyclic dinucleotides.
- Thermal Analysis: DSC and thermogravimetric analysis (TGA) determine thermal stability of crystalline forms.
- Spectroscopic Methods: FTIR and UV-Vis spectroscopy validate chemical structure and purity.
Practical Considerations in Preparation
- Use endotoxin-free water and sterile techniques to avoid contamination in biological applications.
- Store the sodium salt powder at −20°C to prevent degradation.
- For enzymatic synthesis, maintain optimal pH and temperature for enzyme activity.
- Crystallization requires precise control of solvent evaporation rate and temperature to obtain high-quality crystals.
Q & A
Q. What are the primary biological functions of c-di-AMP in bacteria, and how can these be experimentally validated?
c-di-AMP regulates bacterial growth, cell wall homeostasis, osmotic stress tolerance, biofilm formation, and virulence. Methodologically, researchers can:
- Use genetic knockouts (e.g., dacA or gdpP mutants) to assess phenotypic changes in growth rates, antibiotic resistance, or stress responses .
- Quantify intracellular c-di-AMP levels via LC-MS or competitive ELISA to correlate with observed phenotypes .
- Perform transcriptional profiling (e.g., RNA-seq) to identify c-di-AMP-regulated pathways, such as potassium transporters (ktrA) or osmolyte uptake systems (OpuC) .
Q. How can c-di-AMP levels be quantified in bacterial cultures, and what are the limitations of current methods?
- LC-MS : Provides high sensitivity and specificity but requires specialized equipment and expertise .
- Competitive ELISA : Cost-effective for high-throughput screening but may cross-react with structurally similar molecules .
- Aerolysin nanopore single-molecule detection : Enables real-time, label-free analysis of c-di-AMP with high resolution but is limited by buffer compatibility (e.g., KCl vs. LiCl affects signal clarity) .
Q. What experimental models are suitable for studying c-di-AMP's role in antibiotic resistance?
- MRSA strains : Use allelic replacement to introduce dacA mutations and measure methicillin resistance heterogeneity via population analysis profiling (PAP) .
- Stress assays : Expose Staphylococcus aureus mutants to beta-lactams or osmotic stressors (e.g., NaCl) to evaluate c-di-AMP's impact on resistance-fitness trade-offs .
- Cell envelope analysis : Monitor autolysis rates or cell wall stress stimulon expression (e.g., vraSR operon) using RT-qPCR .
Advanced Research Questions
Q. How can contradictory data on c-di-AMP levels across bacterial strains (e.g., MRSA vs. MSSA) be resolved?
- Standardized protocols : Ensure consistent culture conditions (e.g., growth phase, media osmolarity) to minimize variability .
- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify strain-specific regulatory networks masking c-di-AMP's role .
- Cross-species validation : Compare dacA or gdpP mutant phenotypes in phylogenetically diverse bacteria (e.g., Bacillus subtilis vs. Clostridioides difficile) to dissect conserved vs. species-specific functions .
Q. What methodologies elucidate c-di-AMP's role in host-pathogen interactions during gut colonization?
- Mouse colonization models : Use C. difficile gdpP mutants to assess persistence in the gut and correlate with bile salt resistance .
- Bile salt exposure assays : Treat bacterial cultures with deoxycholate/cholate and measure c-di-AMP degradation kinetics via ELISA .
- Transcriptomic profiling : Identify c-di-AMP-regulated genes (e.g., OpuR repressor) under osmotic or bile salt stress .
Q. How is c-di-AMP homeostasis maintained under alkaline stress, and what experimental approaches validate enzyme kinetics?
- pH-dependent enzyme assays : Characterize diadenylate cyclase (DisA) and phosphodiesterase (PDE) activity in Mycobacterium smegmatis at varying pH levels using ATP/ADP quantification .
- Cryo-EM structural analysis : Resolve DisA oligomerization states under alkaline vs. neutral conditions to link conformational changes to catalytic efficiency .
- Promoter-reporter systems : Fuse promoters of c-di-AMP synthase/hydrolase genes to fluorescent reporters to monitor real-time expression under stress .
Q. What structural mechanisms underlie c-di-AMP binding to its receptors, and how can these interactions be mapped?
- X-ray crystallography : Resolve tertiary structures of c-di-AMP-bound proteins (e.g., KdpD sensor kinase) to identify π-π stacking or cation-π interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities between c-di-AMP and riboswitches/effector proteins (e.g., OpuR) .
- Molecular dynamics simulations : Model conformational changes in STING upon c-di-AMP binding to predict immune activation thresholds .
Q. How do c-di-AMP signaling mechanisms differ between Gram-positive and Gram-negative bacteria?
- Comparative genomics : Identify lineage-specific c-di-AMP turnover enzymes (e.g., DisA in Bacillus vs. DncV in Vibrio cholerae) .
- Functional complementation : Express V. cholerae DncV in B. subtilis mutants to assess cross-species rescue of essential phenotypes .
- Suppressor screens : Isolate mutations that bypass c-di-AMP essentiality in B. subtilis to pinpoint conserved pathways (e.g., potassium homeostasis) .
Q. What novel techniques improve detection sensitivity for low-abundance c-di-AMP in complex biological samples?
- Aerolysin nanopore refinement : Optimize buffer conditions (e.g., LiCl) to enhance signal-to-noise ratios for c-di-AMP .
- Metabolic labeling : Use stable isotope-labeled ATP precursors (e.g., ¹³C-ATP) in bacterial cultures for LC-MS/MS quantification .
- Microfluidic single-cell analysis : Couple droplet microfluidics with fluorescent biosensors to profile c-di-AMP heterogeneity in bacterial populations .
Q. How can researchers reconcile pleiotropic c-di-AMP effects into a unified regulatory model?
- Network perturbation analysis : Systematically delete c-di-AMP targets (e.g., potassium transporters, cell wall synthases) and quantify epistatic interactions .
- Dynamic modeling : Integrate time-course c-di-AMP measurements with ODE-based models to predict feedback loops .
- Multi-species meta-analysis : Curate datasets from S. aureus, C. difficile, and B. subtilis to identify core regulatory modules (e.g., osmotic adaptation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
